FTI-2153

Descripción general

Descripción

FTI-2153 es un inhibidor altamente selectivo de la enzima farnesiltransferasa. La farnesiltransferasa es responsable de la modificación postraduccional de proteínas mediante la adición de un grupo farnesilo. Esta modificación es crucial para el correcto funcionamiento de varias proteínas, incluidas las que participan en las vías de señalización celular. This compound ha mostrado un potencial significativo en la inhibición del crecimiento de las células cancerosas al bloquear la farnesilación de proteínas como H-Ras .

Métodos De Preparación

FTI-2153 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica la formación de una estructura central seguida de la adición de grupos funcionales para lograr el compuesto deseado. La producción industrial de this compound implica optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza. El compuesto a menudo se almacena como un polvo a -20°C para una estabilidad a largo plazo .

Análisis De Reacciones Químicas

FTI-2153 experimenta varias reacciones químicas, incluida la inhibición de la actividad de la farnesiltransferasa. El compuesto es altamente selectivo para la farnesiltransferasa sobre otras enzimas, lo que lo hace efectivo para bloquear la farnesilación de H-Ras. Los reactivos comunes utilizados en estas reacciones incluyen pirofosfato de farnesilo e inhibidores específicos que se dirigen al sitio activo de la enzima. El principal producto formado a partir de estas reacciones es la forma no farnesilada de H-Ras, que no puede participar en las vías de señalización celular .

Aplicaciones Científicas De Investigación

FTI-2153 is a selective farnesyltransferase inhibitor with applications in cancer research and antiviral treatments. It functions by disrupting the farnesylation of proteins, particularly oncogenic Ras proteins, which are essential for tumor growth and proliferation.

Scientific Research Applications

Mechanism of Action: this compound inhibits the enzyme farnesyltransferase, preventing the addition of a farnesyl group to cysteine residues in target proteins. This modification is crucial for the localization and activity of signaling proteins like Ras. By blocking this process, this compound disrupts downstream signaling pathways associated with cell growth and division.

Antitumor Activity: this compound has demonstrated biological activity against various cancer cell lines. It induces mitotic arrest by inhibiting bipolar spindle formation during prometaphase, leading to an accumulation of cells in mitosis . This effect has been observed across different cancer types, suggesting broad-spectrum antitumor activity. The mechanism of action appears independent of the mutation status of Ras or p53, indicating its potential utility in treating a wide range of tumors.

Specific Effects on Cell Lines: In various cell lines, this compound treatment increased the proportion of mitotic cells in prometaphase and decreased the percentage of cells in telophase/cytokinesis . For example, in HT1080 cells, the percentage of cells in prometaphase and telophase/cytokinesis were 5% and 85% in control cells, compared to 55% and 35% in this compound-treated cells, respectively . In A-549 cells, the decrease was from 81.5% to 34.0%, and in Calu-1 cells, it decreased from 95% to 0% .

Resistance: Two cell lines, NIH3T3 (WT Ras and WT p53) and the human bladder cancer cell line, T-24 (mutant H-Ras and mutant p53) are highly resistant to this compound inhibition of bipolar spindle formation . Some cell lines are relatively resistant to this compound (NIH3T3, HFF, and HT-1080), others are more sensitive (T-24 and Calu-1), and some are in between (A-549 and OVCAR3) .

Table 1: Effects of this compound on Mitotic Phase Distribution in Various Cell Lines

| Cell Line | Control Prometaphase (%) | This compound Prometaphase (%) | Control Telophase/Cytokinesis (%) | This compound Telophase/Cytokinesis (%) |

|---|---|---|---|---|

| HT1080 | 5 | 55 | 85 | 35 |

| A-549 | N/A | N/A | 81.5 | 34.0 |

| Calu-1 | N/A | N/A | 95 | 0 |

| NIH3T3 | 83.2±3.4 | 72.9±10.3 | N/A | N/A |

| T-24 | 76.7±18.5 | 75.7±8.6 | N/A | N/A |

Note: N/A indicates data not available in the provided source.

Combination Therapies: this compound is a candidate for combination therapies with other anticancer agents like paclitaxel.

Antiviral Applications: Beyond oncology, this compound has been explored for use against viral infections, particularly hepatitis D virus (HDV), where it has shown efficacy in reducing viral load in preclinical models.

Mecanismo De Acción

FTI-2153 ejerce sus efectos inhibiendo la enzima farnesiltransferasa, que es responsable de la adición de un grupo farnesilo a las proteínas. Esta inhibición previene la correcta localización y función de proteínas como H-Ras, que desempeñan un papel crucial en las vías de señalización celular. Al bloquear la farnesilación de H-Ras, this compound interrumpe la transición de profase / metafase durante la mitosis, lo que lleva a la acumulación de células en la etapa de prometafase. Este mecanismo de acción es independiente del estado de transformación, Ras y mutación de p53 de las células .

Comparación Con Compuestos Similares

FTI-2153 es único en su alta selectividad para la farnesiltransferasa sobre otras enzimas. Es más potente que otros inhibidores de la farnesiltransferasa como FTI-277, con un valor de IC50 de 1.4 nM en comparación con 10 nM para FTI-277. Compuestos similares incluyen FTI-2148 y FTI-277, que también inhiben la farnesiltransferasa pero con menor potencia. La capacidad de this compound para inhibir el crecimiento de las células cancerosas y su alta selectividad lo convierten en un candidato prometedor para la terapia del cáncer .

Actividad Biológica

FTI-2153 is a farnesyltransferase inhibitor (FTI) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle progression, and its efficacy in various models.

This compound primarily functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins such as Ras. This inhibition disrupts the proper localization and function of oncogenic proteins, leading to altered cellular behaviors. Research has demonstrated that this compound blocks bipolar spindle formation during mitosis, causing an accumulation of cells in prometaphase. This effect is observed across various cell lines, indicating that the action of this compound is independent of the transformation status or mutation status of Ras and p53 proteins .

Key Findings

- Bipolar Spindle Formation : this compound inhibits the formation of bipolar spindles, resulting in monopolar spindles surrounded by chromosomes. In treated cells, the percentage of cells with bipolar spindles decreased significantly from 67–92% in control cells to 2–28% in this compound treated cells .

- Cell Cycle Arrest : The compound induces a prometaphase accumulation in various cancer cell lines, including A-549 and Calu-1. This is evidenced by immunocytochemistry and DAPI staining techniques .

Efficacy in Cell Lines

This compound has been tested across several human cancer cell lines, showcasing varying degrees of sensitivity:

| Cell Line | Response to this compound | % Cells in Prometaphase (Control) | % Cells in Prometaphase (this compound) |

|---|---|---|---|

| A-549 | Sensitive | 5% | 55% |

| Calu-1 | Sensitive | 85% | 35% |

| HT1080 | Resistant | 85% | 35% |

| OVCAR3 | Sensitive | 67% | 28% |

| NIH3T3 | Resistant | 83% | 72% |

This table illustrates that while some cell lines exhibit significant sensitivity to this compound, others are resistant, suggesting that the effectiveness may depend on specific genetic backgrounds or cellular contexts.

In Vivo Studies

In addition to in vitro studies, this compound has shown promising results in vivo. In a mouse model for hepatitis D virus (HDV), treatment with this compound effectively cleared HDV viraemia without causing significant hepatotoxicity. This indicates potential applications beyond oncology, particularly in viral infections .

Combination Therapies

Recent studies have explored the synergistic effects of combining this compound with other therapeutic agents. For instance, when used alongside Akt inhibitors like TCN and MK-2206, this compound enhances the inhibition of breast cancer cell proliferation more effectively than either agent alone . This suggests that combination therapies could maximize therapeutic outcomes.

Propiedades

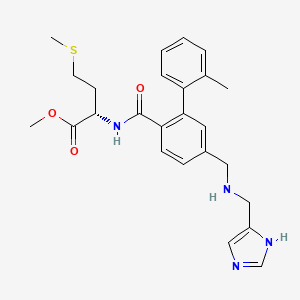

IUPAC Name |

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMMZOLCBZLNG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344900-92-1 | |

| Record name | FTI-2153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344900921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FTI-2153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA7S7H5D4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.